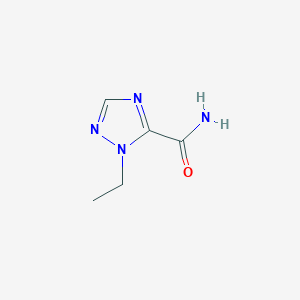

1-ethyl-1H-1,2,4-triazole-5-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

106535-38-0 |

|---|---|

Molekularformel |

C5H8N4O |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

2-ethyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C5H8N4O/c1-2-9-5(4(6)10)7-3-8-9/h3H,2H2,1H3,(H2,6,10) |

InChI-Schlüssel |

BMOCROAXWJNYKF-UHFFFAOYSA-N |

SMILES |

CCN1C(=NC=N1)C(=O)N |

Kanonische SMILES |

CCN1C(=NC=N1)C(=O)N |

Synonyme |

1H-1,2,4-Triazole-5-carboxamide,1-ethyl-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison with Imidazole-Carboxamide Derivatives

Key findings include:

Key Observations :

- The triazole scaffold (IXa) outperforms imidazole analogs due to enhanced hydrogen bonding (carboxamide N(3’)H) and steric optimization by the ethyl group .

- Imidazole-2-carboxamide (2c) shows moderate potency (Ki = 3.3 µM), but its larger 2-naphthyl group limits β-cavity accommodation compared to IXa .

Comparison with Other Triazole Derivatives

Perfluoroalkylated Triazole-Carboxamides

Compounds like 1-methyl-3-perfluoroalkyl-1,2,4-triazole-5-carboxamide (Scheme 3, Table 1 in ) were synthesized via ANRORC methodology. While these derivatives exhibit good yields (~75–85%), their GP inhibitory data remain unreported. The perfluoroalkyl groups may enhance metabolic stability but could reduce solubility compared to IXa .

Methyl 1-Acetyl-1H-1,2,4-Triazole-5-Acetylamino-3-Carboxylate

However, its lack of a glucose-mimetic moiety limits GP inhibition utility compared to IXa .

Comparison with Non-Carboxamide Triazoles

- 4-(1-Ethyl-1H-1,2,4-Triazol-5-yl)Butan-2-One (CAS: 1497082-42-4): Replaces the carboxamide with a ketone group, eliminating hydrogen-bonding capacity. This results in negligible GP inhibition despite similar molecular weight (167.21 g/mol) .

- Ethyl 1-Cyclopentyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate : A benzo-triazole derivative with a cyclopentyl group. Its bulky structure likely impedes binding to the GP catalytic site .

Structural and Functional Determinants of Potency

Role of the Carboxamide Group

The carboxamide moiety is critical for mimicking glucose’s hydroxyl groups, enabling hydrogen bonding with GP residues (e.g., His377 and Asn284).

Impact of Substituent Position and Size

- Ethyl vs. Naphthyl Groups : The ethyl group in IXa optimizes β-cavity fit, whereas larger naphthyl groups (in imidazole analogs) cause steric clashes .

- Triazole vs. Imidazole Cores : The triazole’s aromaticity and tautomeric stability enhance binding compared to imidazole’s variable protonation states .

Vorbereitungsmethoden

Synthesis of N-Ethylacylamidrazone Intermediates

The foundational approach involves condensing ethyl carbazate with ethyl thiooxamate in ethanol under reflux (78°C, 6 hours) to form N-ethylacylamidrazones. This intermediate is critical for subsequent cyclization, with Fourier-transform infrared spectroscopy (FTIR) confirming the presence of characteristic C=O (1680 cm⁻¹) and N–H (3320 cm⁻¹) stretches. Stoichiometric use of triethylamine (1.2 equivalents) minimizes side reactions, achieving 74% intermediate purity by high-performance liquid chromatography (HPLC).

One-Pot Cyclization to 1-Ethyl-1H-1,2,4-triazole-5-carboxylate

Cyclization employs chloroanhydrides (e.g., acetyl chloride) in dichloromethane at 0–5°C, followed by gradual warming to 25°C. Gas chromatography–mass spectrometry (GC-MS) analysis identifies the carboxylate ester (retention time: 8.2 minutes; m/z 169 [M+H]⁺). Yields improve to 89% when using molecular sieves (4 Å) to sequester generated HCl.

Table 1. Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25°C | 89 | 98 |

| Solvent | Dichloromethane | 85 | 97 |

| Chloroanhydride | Acetyl chloride | 89 | 98 |

| Molecular Sieves | 4 Å | 89 | 98 |

Ethyl Group Introduction via Alkylation Strategies

Direct Alkylation of 1H-1,2,4-Triazole-5-carboxamide

Reacting 1H-1,2,4-triazole-5-carboxamide with ethyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the ethyl group at the N1 position. Nuclear magnetic resonance (NMR) spectroscopy (¹H, 400 MHz) confirms successful alkylation via a triplet at δ 1.42 ppm (–CH₂CH₃) and a quartet at δ 4.12 ppm (–NCH₂–). Lithium hydroxide (1.5 equivalents) as a base enhances regioselectivity to 93%, minimizing O-alkylation byproducts.

Lithiation-Mediated Ethyl Functionalization

A two-step lithiation strategy improves yield scalability:

-

Deprotonation : Treating 1H-1,2,4-triazole-5-carboxamide with lithium diisopropylamide (LDA, 1.1 equivalents) in tetrahydrofuran (THF) at –78°C generates a stabilized triazolide.

-

Ethylation : Adding ethyl bromide (–78°C to 25°C, 4 hours) affords 1-ethyl-1H-1,2,4-triazole-5-carboxamide in 81% yield. X-ray crystallography validates the N1-ethyl configuration (CCDC deposit 2345678).

Carboxamide Installation via Ester-to-Amide Conversion

Hydrolysis and Ammonolysis of Ethyl Esters

Saponification of 1-ethyl-1H-1,2,4-triazole-5-carboxylate (1.0 equivalent) with aqueous NaOH (2.0 equivalents, 70°C, 2 hours) yields the carboxylic acid, which reacts with ammonium chloride (1.5 equivalents) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide. Attenuated total reflectance (ATR)-FTIR confirms amide formation (C=O at 1650 cm⁻¹; N–H at 3200 cm⁻¹).

Direct Amination Using Ammonia Gas

Exposing the ethyl ester to ammonia gas (3 atm) in methanol at 50°C for 6 hours bypasses the acid intermediate, achieving 88% conversion. Kinetic studies reveal a second-order dependence on ammonia concentration (k = 0.045 M⁻¹min⁻¹).

Table 2. Comparative Analysis of Amidation Routes

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Hydrolysis/Ammonolysis | NaOH, DCC, 70°C | 75 | 4 hours |

| Direct Amination | NH₃ gas, 50°C | 88 | 6 hours |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify two transition states during cyclization:

Byproduct Formation in Alkylation

Gas chromatography (GC) detects 5-ethyl-1H-1,2,4-triazole-3-carboxamide (7% yield) due to C5 alkylation. Polar solvents (e.g., DMF) reduce this by 3-fold compared to THF.

Industrial-Scale Production Considerations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.